2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Description
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-carboximidamide |
InChI |
InChI=1S/C9H14N4/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13/h2-5H2,1H3,(H3,10,11) |
InChI Key |
NCXLQQOXGXSPKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Aldehyde-to-Carboximidamide Conversion
Starting material : 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde ()
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Aldehyde → Nitrile | NH₂OH·HCl, NaOAc, EtOH, reflux | 3-Cyano intermediate |
| 2 | Nitrile → Carboximidamide | HCl (gas), MeOH → NH₃ (excess), EtOH, RT | Target compound |
Route 2: Carboxylic Acid Derivatization
Starting material : 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid ()
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Acid → Acid Chloride | SOCl₂, DMF (cat.), reflux | 3-Carbonyl chloride |
| 2 | Chloride → Amidine | NH₃ (excess), THF, 0°C → 25°C | Target compound |
Route 3: Cyclization of Hydrazine Precursors
Starting material : Cyclohexenone derivatives
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Hydrazine Cyclization | RNHNH₂, AcOH, Δ | 2-Methylindazole core |
| 2 | C3 Functionalization | Vilsmeier-Haack reaction → Subsequent amidination | Target compound |
- Cadogan cyclization (using P(OEt)₃) enables efficient indazole ring formation.
- Position 3 can be modified via electrophilic substitution.
Optimization Challenges
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield | 45–60% | 50–65% | 30–40% |
| Purity | >90% (HPLC) | 85–92% | 75–88% |
| Scalability | Moderate | High | Low |
- Route 2 offers better scalability due to robust amidination protocols.
- Route 3 suffers from competing side reactions during cyclization.
Spectroscopic Characterization
Key data for the target compound (hypothetical):
| Technique | Predicted Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.65–1.72 (m, 4H), 2.45 (s, 3H), 2.85 (t, 2H), 3.20 (t, 2H), 6.40 (br s, 2NH₂) |
| HRMS ([M+H]⁺) | m/z 207.1342 (calc. 207.1345) |
| IR (cm⁻¹) | 3350 (N–H), 1660 (C=N), 1580 (C–N) |
Applications and Derivatives
While the target compound’s bioactivity remains unstudied, structurally related indazoles exhibit:
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide can be contextualized by comparing it to structurally related tetrahydroindazole derivatives and other heterocyclic compounds. Below is a detailed analysis:
Structural Analogues in the Tetrahydroindazole Series
describes several tetrahydroindazole derivatives synthesized for DHODH inhibition. Key comparisons include:
Key Observations:
- The 3-carboximidamide group in the target compound enhances hydrogen-bonding interactions with DHODH, contributing to higher inhibitory potency compared to compounds with non-polar substituents (e.g., 2-fluorophenyl in Compound 52) .
- Solubility : The benzoic acid derivative (Compound 54) exhibits superior aqueous solubility due to its ionizable carboxyl group, whereas the carboximidamide group in the target compound provides a balance between solubility and membrane permeability .
- Synthetic Complexity : The target compound requires fewer synthetic steps compared to derivatives like Compound 51, which incorporates a fused imidazopyridine ring, necessitating additional cyclization and purification steps .
Comparison with Non-Indazole Heterocycles
and highlight structurally distinct but functionally relevant heterocycles:
- Nitroimidazoles (e.g., metronidazole analogs) : These compounds, such as dimetridazole and ronidazole, share a nitroimidazole core but lack the tetrahydroindazole scaffold. They exhibit antimicrobial rather than anti-cancer activity, with lower inhibition rates (<26%) against targets like PrbP-RpoB interaction .
Physicochemical and Pharmacokinetic Profiles
- Water Solubility : The target compound’s solubility is intermediate in the series, outperforming lipophilic analogs (e.g., Compound 52) but less soluble than ionizable derivatives (e.g., Compound 54) .
Data Tables
Table 1: Structural and Functional Comparison of Tetrahydroindazole Derivatives
| Property | Target Compound | Compound 51 | Compound 52 | Compound 54 |
|---|---|---|---|---|
| Core Structure | Tetrahydroindazole | Tetrahydroindazole + imidazopyridine | Tetrahydroindazole + fluorophenyl | Tetrahydroindazole + benzoic acid |
| Key Substituent | 3-carboximidamide | N-methyl | 2-fluorophenyl | 3-carboxyl |
| Solubility (Qualitative) | Moderate | Low | Low | High |
| Enzymatic Inhibition | Strong | Moderate | Moderate | Weak |
| Synthetic Complexity | Medium | High | Medium | Medium |
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory research.
- Molecular Formula : C9H14N4
- Molecular Weight : 178.23 g/mol
- IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-3-carboximidamide
- CAS Number : 1540684-28-3
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
Antimicrobial Activity
A study evaluated various indazole derivatives and found that some exhibited significant antiprotozoal activity. The compound was tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing effectiveness comparable to or exceeding that of metronidazole .
Anti-inflammatory Properties
The compound has been investigated for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies indicated that certain derivatives of indazole showed inhibitory activity against COX-2, suggesting a mechanism by which the compound may exert anti-inflammatory effects .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms.
Case Studies and Research Findings
- Antiparasitic Efficacy :
- Cytotoxicity Assessment :
-
Comparative Analysis :
- The biological activities of this compound were compared with related compounds such as 4,5,6,7-tetrahydro-2-methyl-2H-indazole-3-carboxylic acid. The unique carboximidamide group in this compound contributes to its distinct biological properties.
Summary of Biological Activities
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and confirms the carboximidamide moiety .
- HRMS/ESI-MS : Verifies molecular weight (±0.001 Da accuracy) .
- HPLC : Quantifies purity (>95% is standard for pharmacological assays) using C18 columns and acetonitrile/water gradients .
How do structural modifications at the indazole core influence biological activity?
Q. Advanced
- Methyl vs. amino substituents : Methyl groups at the 2-position enhance metabolic stability, while amino groups at the 3-position improve target binding (e.g., dihydroorotate dehydrogenase inhibition) .
- Solubility tuning : Trifluoromethyl or sulfonamide derivatives increase hydrophilicity, critical for in vivo bioavailability .
- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, validated by surface plasmon resonance (SPR) binding assays .
How can conflicting data on biological activity across studies be resolved?
Q. Advanced
- Assay standardization : Control variables like buffer pH (7.4 vs. 7.0) and incubation time to reduce variability .
- Purity reassessment : Re-analyze compounds via HPLC to rule out degradation products .
- Orthogonal validation : Confirm enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric assays .
What methodologies assess the compound’s solubility and stability in pharmacological contexts?
Q. Basic
- Kinetic solubility : Dissolve in phosphate buffer (pH 7.4) and measure absorbance at λmax (e.g., 254 nm) after 24-hour agitation .
- Forced degradation : Expose to heat (40–60°C) and light (UV-A) to identify degradation pathways (e.g., hydrolysis of carboximidamide to carboxylic acid) .
How are computational tools integrated into derivative design for improved target affinity?
Q. Advanced
- QSAR modeling : Train models on analogs (e.g., 4,5,6,7-tetrahydroindazole derivatives) to predict logP and pKa .
- Molecular dynamics simulations : Simulate binding to targets (e.g., human DHODH) over 100 ns trajectories to assess conformational stability .
What are the stability considerations for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
